molecular formula C17H12ClNO4S2 B2836280 (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883474-70-2

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2836280
CAS No.: 883474-70-2
M. Wt: 393.86
InChI Key: NAIXQXUELKFILC-ZSOIEALJSA-N
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Description

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a chlorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Thioxothiazolidinone Moiety: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring.

    Final Coupling Reaction: The final step involves coupling the furan ring with the thioxothiazolidinone moiety through a methylene bridge, typically using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the thioxothiazolidinone moiety suggests possible applications in the development of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, the compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-((5-phenylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Similar structure but lacks the chlorine atom.

    (Z)-2-(5-((5-(2-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Similar structure but contains a bromine atom instead of chlorine.

Uniqueness

The presence of the 2-chlorophenyl group in (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it distinct from its analogs and a valuable compound for further research and development.

Biological Activity

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include the formation of the thiazolidine ring and subsequent functionalization to introduce the furan and chlorophenyl groups. The synthetic route often employs various coupling reactions and cyclization processes to achieve the desired structure.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones, including compounds similar to this compound, exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

CompoundTarget BacteriaMIC (mg/ml)
1Staphylococcus aureus16
2Staphylococcus epidermidis32
3Bacillus subtilisNot effective

Anticancer Activity

The compound's anticancer potential has been evaluated against various human cancer cell lines. In particular, studies have reported that related thiazolidine derivatives exhibit cytotoxic effects on colon cancer cell lines (HCT-15 and SW-620), with IC50 values indicating significant inhibition at concentrations as low as 39.7 μM . The mechanism of action often involves apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HCT-1539.7Moderate
SW-62039.7Moderate
MCF-7Not reportedNot assessed

Structure–Activity Relationships (SAR)

The SAR studies highlight that modifications on the phenyl and furan rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity while bulky substituents can improve anticancer efficacy by stabilizing microtubules .

Case Studies

  • In Vitro Studies : A study by Zvarec et al. demonstrated that a series of furan-thiazolidine derivatives exhibited notable antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values indicating effective growth inhibition .
  • Mechanistic Insights : Research conducted by Liang et al. focused on enzyme inhibition profiles of these compounds, revealing their potential as inhibitors for various proteases involved in pathogenic processes .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S2/c1-9(16(21)22)19-15(20)14(25-17(19)24)8-10-6-7-13(23-10)11-4-2-3-5-12(11)18/h2-9H,1H3,(H,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXQXUELKFILC-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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